molecular formula C5H5BrN2OS B580971 N-(4-bromothiazol-2-yl)acetamide CAS No. 1209458-92-3

N-(4-bromothiazol-2-yl)acetamide

Katalognummer: B580971
CAS-Nummer: 1209458-92-3
Molekulargewicht: 221.072
InChI-Schlüssel: VNBZEVWCBPVJKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromothiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H5BrN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromothiazol-2-yl)acetamide typically involves the reaction of 4-bromothiazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(4-bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-bromothiazol-2-yl)acetamide
  • N-(4-chlorothiazol-2-yl)acetamide
  • N-(4-fluorothiazol-2-yl)acetamide

Uniqueness

N-(4-bromothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro or fluoro analogs .

Biologische Aktivität

N-(4-bromothiazol-2-yl)acetamide is a compound that has garnered interest for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological significance, and the underlying mechanisms of action, supported by data tables and recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the acylation of thiazole derivatives. The presence of the bromine atom at the 4-position of the thiazole ring is crucial for enhancing its biological activity. The thiazole nucleus is known for its role in numerous medicinal compounds due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against various strains.

Microorganism MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Escherichia coli31.25 - 125Disruption of cell wall synthesis
Candida albicans31.25Inhibition of biofilm formation

The mechanism of action primarily involves interference with bacterial lipid biosynthesis and disruption of cell wall integrity, leading to cell lysis and death .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity against various cancer cell lines. The compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay.

Cell Line IC50 (μM) Selectivity Index
MCF710.55.2
HeLa (cervical cancer)12.34.8

The results indicate that this compound effectively inhibits cancer cell proliferation while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable reduction in biofilm formation, which is critical for MRSA infections, indicating its potential as an effective treatment option .
  • Anti-Giardial Activity : In a series of experiments focusing on protozoal infections, this compound derivatives were assessed for their anti-Giardial properties. Compounds from this class exhibited IC50 values significantly lower than those of standard treatments, highlighting their potential in treating Giardia intestinalis infections .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies reveal that the compound forms stable complexes with key enzymes involved in bacterial metabolism and cancer cell proliferation, further supporting its dual role as an antimicrobial and anticancer agent .

Eigenschaften

IUPAC Name

N-(4-bromo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBZEVWCBPVJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728106
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-92-3
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromothiazol-2-amine (0.500 g, 2.81 mmol), acetic anhydride (0.43 mL, 4.50 mmol) and acetic acid (5 mL) was refluxed for 2 h. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 25% ethyl acetate-petroleum ether) to afford N-(4-bromothiazol-2-yl)acetamide (0.300 g, 49%) as a white solid. MS (ESI, pos. ion) m/z 221, 223 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.